molecular formula CBrN B1429313 Cyanogen-15N bromide CAS No. 63419-72-7

Cyanogen-15N bromide

Cat. No.: B1429313
CAS No.: 63419-72-7
M. Wt: 106.91 g/mol
InChI Key: ATDGTVJJHBUTRL-LBPDFUHNSA-N
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Description

Cyanogen-15N bromide is a chemical compound with the linear formula BrC15N . It has a molecular weight of 106.91 g/mol . The compound is used as an intermediate in the synthesis of 5-Azacytidine-15N4, a potent growth inhibitor and cytotoxic agent .


Synthesis Analysis

Cyanogen bromide can be prepared by oxidation of sodium cyanide with bromine . This compound is also used in the synthesis of cyanamides through a one-step nucleophilic substitution reaction of allylic tertiary amines .


Molecular Structure Analysis

The carbon atom in this compound is bonded to bromine by a single bond and to nitrogen by a triple bond . The compound is linear and polar .


Chemical Reactions Analysis

Cyanogen bromide undergoes an exothermic trimerisation to cyanuric bromide . This reaction is catalyzed by traces of bromine, metal salts, acids, and bases . Cyanogen bromide also reacts with tertiary amines to yield an alkyl bromide and a disubstituted cyanamide .


Physical and Chemical Properties Analysis

This compound has a boiling point of 61-62 °C and a melting point of 50-53 °C (lit.) .

Scientific Research Applications

Nuclear Spin Relaxation and Magnetic Shielding

Cyanogen-15N bromide's nuclear spin relaxation characteristics and its magnetic shielding tensors have been a subject of study, particularly focusing on the temperature dependence of the correlation time describing the reorientation kinetics of cyanogen bromide in solutions. The longitudinal spin relaxation of the 15N nucleus occurs predominantly through shielding anisotropy and spin-rotation mechanisms. These findings shed light on the atomic interactions and dynamics within the molecule, providing valuable insights for researchers in fields such as molecular physics and spectroscopy (Molchanov & Gryff-Keller, 2002).

Applications in Protein and Glycoprotein Ligation

Cyanogen bromide has been leveraged for the efficient production of N-terminal cysteine containing protein fragments, facilitating expressed protein ligation (EPL). This application is particularly crucial in the synthesis of semisynthetic glycoprotein therapeutics, demonstrating the compound's significant role in biotechnological and pharmaceutical research (Macmillan & Arham, 2004).

Affinity Chromatography and Enzyme Immobilization

Cyanogen bromide's role as an activator in preparing affinity chromatography columns and immobilizing enzymes has been acknowledged. Although it is known to be hazardous due to its poisonous and volatile nature, its effectiveness in these applications cannot be understated. Researchers have also investigated alternative activators to mitigate the risks associated with cyanogen bromide (Xue, 2002).

Soil Fumigation and Environmental Impact

Cyanogen (C2N2), a new and effective alternative soil fumigant to methyl bromide, has been studied for its adsorption kinetics, degradation kinetics, and leaching behavior in various agricultural soils. Understanding the fate of cyanogen bromide and its degradation products in different soil types is crucial for assessing its environmental impact and safety (Zhou et al., 2019).

Continuous-Flow Synthesis Applications

The in situ on-demand generation of cyanogen bromide for continuous-flow synthesis of biologically relevant compounds, such as cyclic amidines and guanidines, has been explored. This approach, which integrates bromine and cyanogen bromide generators, highlights the compound's potential in streamlining chemical synthesis processes, thereby enhancing efficiency and safety (Glotz et al., 2017).

Mechanism of Action

The electron density in cyanogen bromide is shifted away from the carbon atom, making it unusually electrophilic, and towards the more electronegative bromine and nitrogen .

Safety and Hazards

Cyanogen-15N bromide is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

bromoformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBrN/c2-1-3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDGTVJJHBUTRL-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(#[15N])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745725
Record name (~15~N)Cyanic bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63419-72-7
Record name (~15~N)Cyanic bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanogen-15N bromide
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